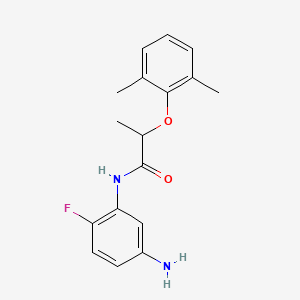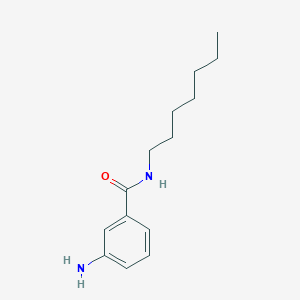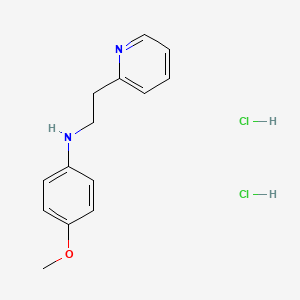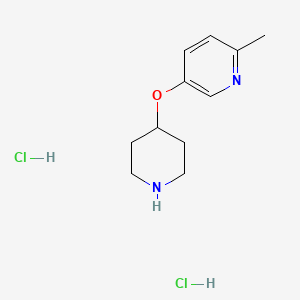
4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether
説明
4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether, often referred to as 4-MEPE or MEPE, is a synthetic compound that has seen increasing use in scientific research in recent years. It is a derivative of pyrrolidine, a cyclic amine, and is a colorless liquid at room temperature. MEPE has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study a number of different biological processes.
科学的研究の応用
MEPE has been used in a variety of scientific research applications. In particular, it has been used to study the effects of various drugs on the central nervous system, as well as to investigate the effects of various drugs on the cardiovascular system. It has also been used to study the effects of various drugs on the endocrine system and the immune system.
作用機序
The exact mechanism of action of MEPE is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, such as serotonin and dopamine. It is also believed to modulate the activity of various receptors, such as the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects
MEPE has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of various neurotransmitters, such as serotonin and dopamine. It has also been found to have an inhibitory effect on the activity of various receptors, such as the GABA receptor and the NMDA receptor. Additionally, it has been found to have an inhibitory effect on the activity of various enzymes, such as phosphodiesterase and cyclooxygenase.
実験室実験の利点と制限
MEPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a relatively low cost. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, there are some limitations to using MEPE in laboratory experiments. For example, it has a relatively short half-life, making it difficult to study long-term effects. Additionally, it can be toxic in high doses, so it should be used with caution.
将来の方向性
MEPE has a variety of potential future directions. It could be used to study the effects of various drugs on the central nervous system, as well as to investigate the effects of various drugs on the cardiovascular system. Additionally, it could be used to study the effects of various drugs on the endocrine system and the immune system. It could also be used to study the effects of various drugs on various types of cancer, as well as to investigate the effects of various drugs on neurological disorders. Finally, it could be used to study the effects of various drugs on the aging process.
特性
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-9-7-11-2-4-12(5-3-11)16-13-6-8-14-10-13/h2-5,13-14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWDKHMNQHMXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1388701.png)
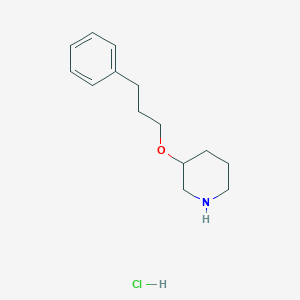
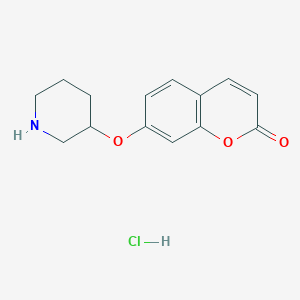
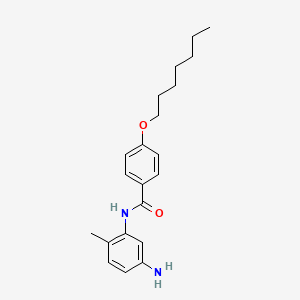
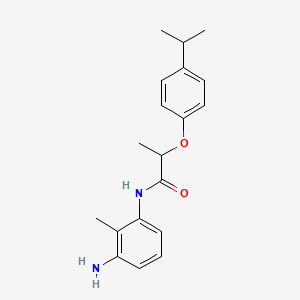
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388707.png)
